

Analytical techniques for characterizing 4-Formyl-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 4-Formyl-3-nitrobenzoic acid

CAS No.: 604000-99-9

Cat. No.: B2734793

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Application Note: Advanced Analytical Characterization of **4-Formyl-3-nitrobenzoic Acid**

Abstract

4-Formyl-3-nitrobenzoic acid (CAS 604000-99-9) is a highly versatile, bi-functional aromatic building block characterized by the presence of an aldehyde, a nitro group, and a carboxylic acid[1]. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, including benzamide-based anti-cancer toxins targeting β -tubulin[2] and potent MDM2-p53 inhibitors[3]. Because of its multi-functional nature and the potential for structural isomers during upstream synthesis, rigorous analytical characterization is mandatory. This application note details a self-validating analytical workflow designed to confirm the regiochemistry, purity, and functional group integrity of this compound.

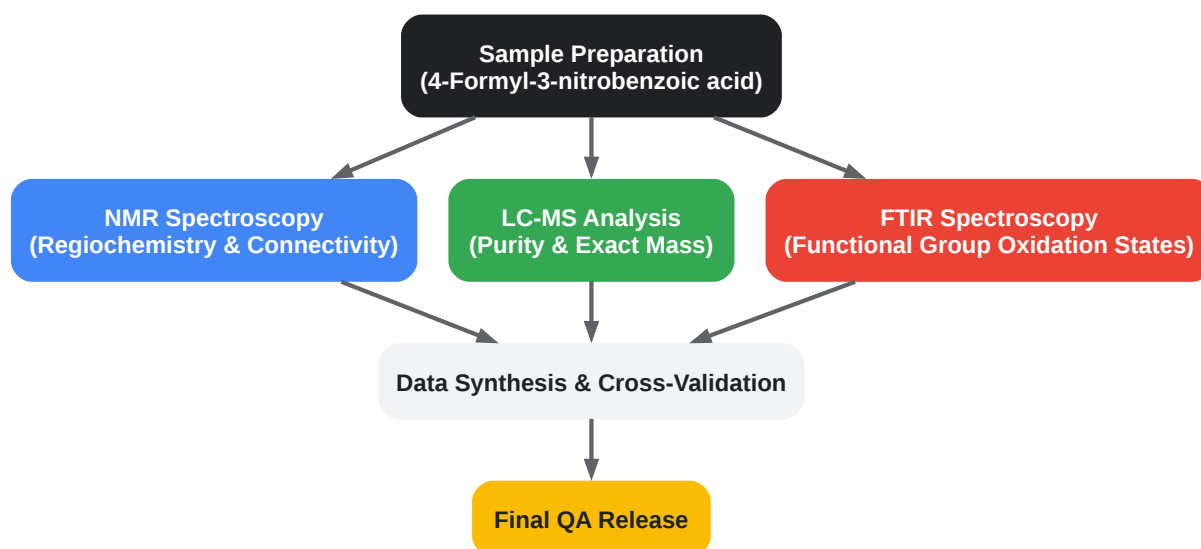
Physicochemical Profile

To establish baseline parameters for chromatographic and spectroscopic analysis, the quantitative physicochemical properties of **4-Formyl-3-nitrobenzoic acid** are summarized below.

Property	Value
IUPAC Name	4-formyl-3-nitrobenzoic acid[1]
CAS Number	604000-99-9[4]
Molecular Formula	C ₈ H ₅ NO ₅ [4]
Molecular Weight	195.13 g/mol [4]
Melting Point	160 - 162 °C
Topological Polar Surface Area (TPSA)	97.51 Å ² [4]
LogP	1.10 - 1.28[1],[4]

Analytical Strategy & Causality

Characterizing a highly functionalized aromatic ring requires an orthogonal approach. No single technique can definitively clear a batch for pharmaceutical use. We employ a tripartite strategy: NMR for spatial regiochemistry, LC-MS for exact mass and chromatographic purity, and FTIR to validate the oxidation states of the oxygen-containing functional groups.



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Analytical workflow for characterizing **4-Formyl-3-nitrobenzoic acid**.

Validated Experimental Protocols

High-Resolution NMR Spectroscopy (¹H & ¹³C)

Causality & Rationale: The nitro group at position 3 is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This significantly deshields the adjacent protons. Deuterated dimethyl sulfoxide (DMSO- d₆) is strictly selected as the solvent over Chloroform-d (CDCl₃). The carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers in non-polar solvents, leading to broad, uninterpretable peaks or complete insolubility. DMSO disrupts these dimers by acting as a strong hydrogen bond acceptor, yielding sharp, quantifiable resonances[5].

Step-by-Step Protocol:

- Sample Preparation: Weigh 10–15 mg of **4-Formyl-3-nitrobenzoic acid**.
- Solubilization: Dissolve completely in 0.6 mL of DMSO- d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Acquisition (¹H): Acquire ¹H NMR at 400 MHz using 16 scans and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aldehyde proton.
- Acquisition (¹³C): Acquire ¹³C NMR at 101 MHz using 1024 scans and a D1 of 2 seconds.
- Expected Shifts: The formyl proton will appear as a distinct singlet highly downfield (~ 10.28 ppm) due to the combined deshielding of the carbonyl and the ortho-nitro group. The carboxylic acid proton will appear very broad at >13 ppm or may exchange with residual water[5].

LC-MS (Reversed-Phase, ESI-)

Causality & Rationale: **4-Formyl-3-nitrobenzoic acid** has an estimated pK_a of ~ 3.5, driven by the electron-withdrawing nitro group increasing the acidity of the benzoic acid. In a neutral mobile phase, it will partially ionize, leading to severe peak tailing on a hydrophobic C18

stationary phase. Adding an acidic modifier (0.1% Formic Acid, pH ~ 2.7) suppresses this ionization, ensuring the molecule remains neutral for sharp, Gaussian peak shapes[6]. For mass detection, Electrospray Ionization in negative mode (ESI-) is chosen because it readily deprotonates the carboxylic acid, making it highly sensitive for detecting the [M-H] – ion.

Step-by-Step Protocol:

- **Sample Preparation:** Prepare a 1 mg/mL stock solution in HPLC-grade Acetonitrile. Dilute to a working concentration of 10 µg/mL in 50:50 Water:Acetonitrile.
- **Column Selection:** Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) to maximize theoretical plates.
- **Mobile Phase:**
 - Phase A: 0.1% Formic Acid in MS-grade Water.
 - Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
- **Gradient:** Run a linear gradient from 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
- **Detection:** Monitor UV absorbance at 254 nm (optimal for the highly conjugated aromatic system). Set MS to ESI negative mode, capillary voltage 2.5 kV, and desolvation temperature 350 °C.
- **Expected Data:** A single sharp UV peak corresponding to a mass trace of m/z 194.0 [M-H] – .

FTIR Spectroscopy (ATR Mode)

Causality & Rationale: FTIR provides orthogonal validation of the functional groups. The molecule contains two distinct carbonyl environments (carboxylic acid and formyl) and a nitro group. Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting because KBr is hygroscopic; absorbed atmospheric water would obscure the broad O-H stretch of the carboxylic acid.

Step-by-Step Protocol:

- Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum in ambient air.
- Sample Loading: Place ~ 2 mg of the solid powder directly onto the center of the crystal.
- Compression: Apply pressure using the anvil to ensure intimate optical contact with the crystal lattice.
- Acquisition: Scan from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} (32 co-added scans).
- Expected Data: Look for the broad O-H stretch (3300–2500 cm^{-1}), distinct C=O stretches for the acid (~ 1700 cm^{-1}) and the conjugated aldehyde (~ 1680 cm^{-1}), alongside strong asymmetric (~ 1530 cm^{-1}) and symmetric (~ 1350 cm^{-1}) NO₂ stretches.

Orthogonal Self-Validation (Trustworthiness)

The protocols described above form a closed-loop, self-validating system:

- Mass Spectrometry confirms the exact mass (195.13 g/mol) and flags any unreacted starting materials or degradation products, but it cannot distinguish between positional isomers (e.g., 2-formyl-4-nitrobenzoic acid).
- NMR Spectroscopy bridges this gap by confirming the specific 1,3,4-substitution pattern on the benzene ring through precise spin-spin coupling constants (J-coupling) and chemical shifts, which MS cannot achieve.
- FTIR Spectroscopy confirms the exact oxidation states of the functional groups (differentiating the formyl C=O from the carboxyl C=O), ensuring that the aldehyde was not over-oxidized to a dicarboxylic acid during synthesis or storage—a nuance that might be subtle in a quick LC-MS run but is glaringly obvious in the IR spectrum.

By requiring all three data sets to align, the QA release of **4-Formyl-3-nitrobenzoic acid** is scientifically unassailable.

References

- 1.[1] Title: **4-Formyl-3-nitrobenzoic acid** | C₈H₅NO₅ | CID 18462627 - PubChem Source: nih.gov URL:[[Link](#)]

4.[5] Title: ISOXAZOLINE DERIVATIVES AS INSECTICIDAL COMPOUNDS - European Patent Office - EP 2748155 B1 Source: [googleapis.com](#) URL:[[Link](#)]

5.[2] Title: A Multipronged Approach Establishes Covalent Modification of β -Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins | Journal of Medicinal Chemistry Source: [acs.org](#) URL:[[Link](#)]

6.[3] Title: (PDF) Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction Source: [researchgate.net](#) URL:[[Link](#)]

7.[6] Title: WO2024153237A1 - Igf-1r tyrosine kinase inhibitors, pharmaceutical composition and use thereof Source: [google.com](#) URL:

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- To cite this document: BenchChem. [Analytical techniques for characterizing 4-Formyl-3-nitrobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2734793/docs#analytical-techniques-for-characterizing-4-formyl-3-nitrobenzoic-acid>]

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